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Compound of Interest

Compound Name: CS-003 Free base

Cat. No.: B3182035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CS-003 is a potent, orally active triple neurokinin receptor antagonist targeting the NK1, NK2,

and NK3 receptors. Developed by Daiichi Sankyo Co., Ltd., it has been investigated for its

therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary

disease. This document provides a comprehensive overview of the discovery, synthesis,

mechanism of action, and preclinical and clinical findings related to CS-003.

Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA),

and Neurokinin B (NKB), plays a significant role in the pathophysiology of various inflammatory

and neurological disorders. These peptides exert their effects through three distinct G-protein

coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3

(NK3) receptors.[1] Given the involvement of all three receptors in respiratory inflammation and

bronchoconstriction, a triple antagonist offers a promising therapeutic strategy. CS-003, with

the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-

yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was developed

to simultaneously block these pathways.
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Property Value

Molecular Formula C34H38Cl2N2O6S

Molecular Weight 673.6 g/mol

IUPAC Name

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-

oxospiro[1H-2-benzothiophene-3,4'-

piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-

trimethoxyphenyl)methanone

CAS Number 191672-52-3

InChI Key IHDDYKNRVLPVEV-FFKPOUSOSA-N

Synthesis of CS-003 Free Base
While a detailed, step-by-step experimental protocol for the synthesis of CS-003 is not publicly

available in the searched scientific literature or patents, the synthesis would logically involve

the preparation of two key intermediates: the substituted morpholine core and the

spiro[benzo[c]thiophene-piperidine] moiety, followed by their coupling. General synthetic

strategies for similar morpholine and spiro-piperidine compounds have been reported.[2][3]

Logical Retrosynthetic Analysis:

The synthesis would likely proceed through the following key disconnections:

Amide Bond Formation: Coupling of a (2R)-2-(3,4-dichlorophenyl)morpholine derivative with

3,4,5-trimethoxybenzoyl chloride.

N-Alkylation: Reaction of the spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide with a

suitable electrophile derived from the morpholine core.

The stereochemistry of the molecule would be a critical aspect of the synthesis, likely

established through the use of chiral starting materials or asymmetric synthesis techniques.
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CS-003 is a competitive antagonist of the NK1, NK2, and NK3 receptors. These receptors are

all members of the GPCR superfamily.

NK1 Receptor: Preferentially binds Substance P. Upon activation, it primarily couples to

Gq/11 and Gs proteins.[1][4]

NK2 Receptor: Has a high affinity for Neurokinin A.

NK3 Receptor: Is the primary receptor for Neurokinin B.

The binding of their respective tachykinin ligands to these receptors initiates a cascade of

intracellular signaling events. The antagonism by CS-003 blocks these downstream effects.

Neurokinin Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of neurokinin receptors, which

is inhibited by CS-003.
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Caption: Neurokinin receptor signaling cascade and the antagonistic action of CS-003.
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Preclinical and Clinical Data
Preclinical Findings
CS-003 has demonstrated potent and dose-dependent inhibitory effects in various preclinical

models of respiratory diseases.

Model Effect ID50 (p.o.)

Substance P-induced tracheal

vascular hyperpermeability
Inhibition 3.6 mg/kg

Neurokinin A-induced

bronchoconstriction
Inhibition 1.3 mg/kg

Neurokinin B-induced

bronchoconstriction
Inhibition 0.89 mg/kg

Data from guinea pig models.[5]

In an ovalbumin-induced rhinitis model, oral administration of CS-003 inhibited nasal blockade

in a dose-dependent manner, with an efficacy comparable to dexamethasone (10 mg/kg, p.o.).

[5] Furthermore, CS-003 (10 mg/kg, p.o.) inhibited capsaicin-induced cough and airway

hyperresponsiveness in ovalbumin-induced asthma models.[5]

Toxicology: Daily administration of CS-003 in male dogs resulted in testicular toxicity, including

decreased sperm number and motility, and histopathological changes in the testes, epididymis,

and prostate. This toxicity is believed to be caused by the inhibition of neurokinin B/neurokinin

3 receptor signaling at the hypothalamic level.[5]

Clinical Trials
A double-blind, crossover, placebo-controlled Phase 2 trial was conducted in 16 mild

asthmatics to evaluate the effect of a single oral dose of CS-003 (200 mg) on NKA-induced

bronchoconstriction.
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Time Point Outcome

1 hour post-dose

Significant protection against NKA-induced

bronchoconstriction. PC20 was not reached in

12 out of 16 patients.

8 hours post-dose

Significant protection against NKA-induced

bronchoconstriction. PC20 was not reached in 5

out of 16 patients.

24 hours post-dose No significant protective effect observed.

PC20: Provocative concentration of NKA causing a 20% fall in FEV1.

The development of CS-003 was ultimately discontinued.

Experimental Protocols
As a detailed synthesis protocol for CS-003 is not publicly available, this section provides a

generalized workflow for the evaluation of a novel neurokinin receptor antagonist based on the

preclinical studies of CS-003.

Experimental Workflow: In Vivo Evaluation of a
Neurokinin Antagonist
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Caption: Generalized workflow for the in vivo evaluation of a neurokinin antagonist.

Conclusion
CS-003 is a potent triple neurokinin receptor antagonist that has demonstrated significant

efficacy in preclinical models of respiratory diseases and in a Phase 2 clinical trial for asthma.

Its development was discontinued, and testicular toxicity was identified as a potential adverse

effect. The information presented in this guide provides a comprehensive overview of the
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available data on CS-003 and can serve as a valuable resource for researchers in the field of

neurokinin receptor modulation and drug development for respiratory and inflammatory

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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